

Application Note: Quantification of Bromotheophylline in Plasma using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: *Bromotheophylline*

Cat. No.: *B015645*

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Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 8-**bromotheophylline** in human plasma. The methodology involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C8 reversed-phase column with UV detection. This method has been validated for selectivity, linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

8-**Bromotheophylline**, the active diuretic component of pamabrom, is commonly used for the temporary relief of bloating and water-weight gain associated with premenstrual and menstrual periods.[1][2] Accurate quantification of 8-**bromotheophylline** in plasma is essential for pharmacokinetic and bioequivalence studies.[1] This document provides a detailed protocol for a validated HPLC-UV method for this purpose.

Experimental

Materials and Reagents

- **8-Bromotheophylline** reference standard
- Caffeine (Internal Standard, IS)
- HPLC grade acetonitrile, methanol, and water[2]
- Ethyl acetate
- Cyclohexane
- Phosphoric acid[2]
- Ammonium acetate
- Human plasma (blank)

Instrumentation and Chromatographic Conditions

A validated HPLC method was employed for the analysis.[1]

Parameter	Specification
HPLC System	Agilent Technologies 1100 series or equivalent, equipped with a degasser, autosampler, thermostatted column compartment, and multiple wavelength detector[1]
Column	Zorbax® SB–C8, 150 x 4.6-mm, 5-µm particle size, with a Zorbax® SB–C8 pre-column (12.5 x 4.6-mm, 5-µm)[1]
Mobile Phase	Component A: 10 mM aqueous ammonium acetate (pH 5.0 ± 0.1)Component B: Acetonitrile:water (95:5 v/v)A:B ratio of 83:17 v/v[1]
Flow Rate	1.0 mL/minute[1]
Column Temperature	15°C[1]
Injection Volume	20 µL[1]
Detection Wavelength	278 nm[1]
Run Time	6.5 minutes[1]

Protocols

Standard and Sample Preparation

1. Stock Solutions:

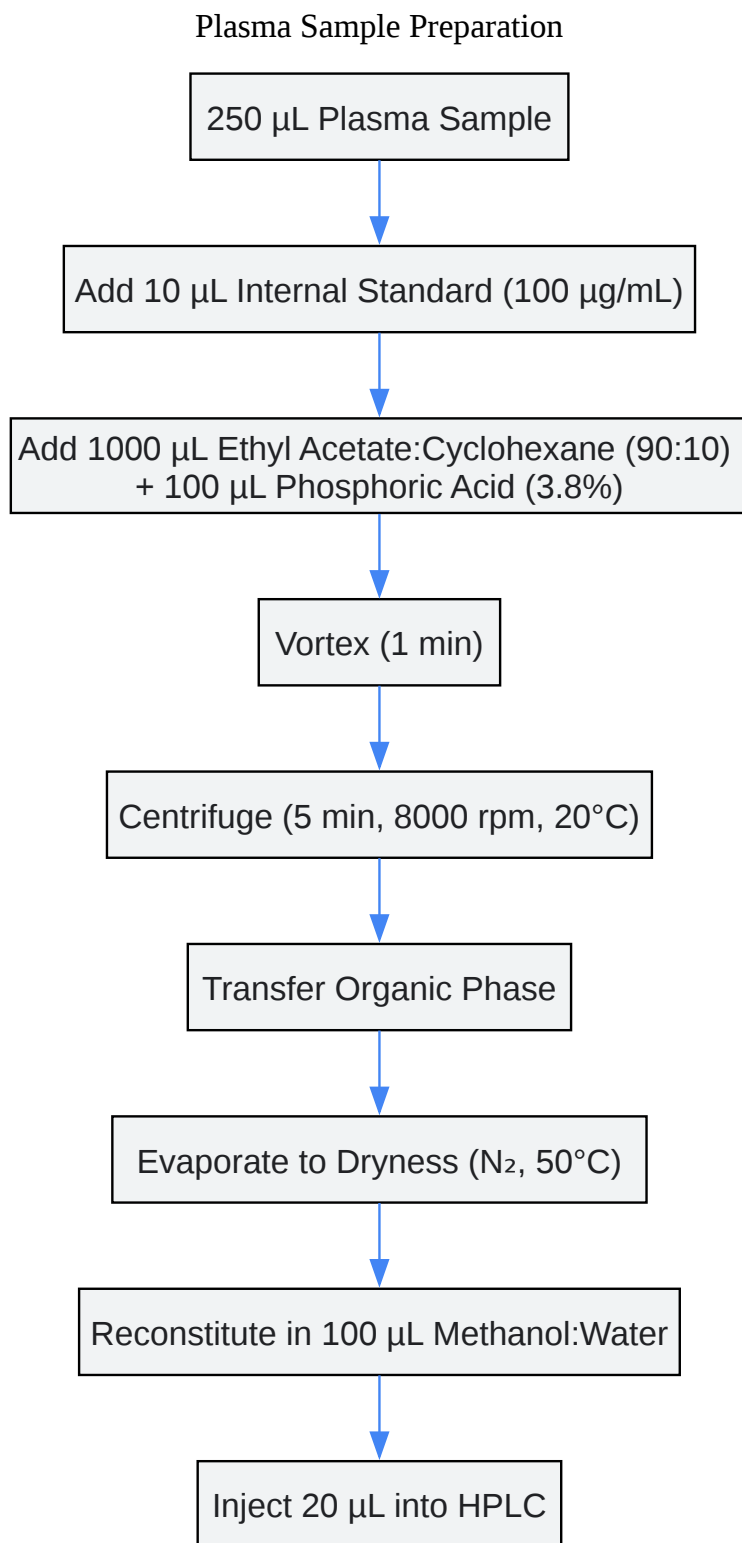
- Prepare a stock solution of 8-**bromotheophylline** at a concentration of 500 µg/mL in water. [2]
- Prepare a stock solution of the internal standard (caffeine) at a concentration of 200 µg/mL in water.[2]
- Store stock solutions at 5°C ± 3°C.[1]

2. Calibration Standards and Quality Control (QC) Samples:

- Prepare calibration standards at concentrations of 20, 40, 100, 200, 400, 500, and 800 ng/mL in blank human plasma.[\[2\]](#)
- Prepare QC samples at low (60 ng/mL), medium (300 ng/mL), and high (600 ng/mL) concentrations in blank human plasma.[\[1\]](#)

3. Plasma Sample Preparation (Liquid-Liquid Extraction):

- To 250 μ L of plasma sample (or standard/QC), add 10 μ L of the internal standard solution (100 μ g/mL).[\[1\]](#)
- Add 1000 μ L of a mixture of ethyl acetate and cyclohexane (90:10 v/v) and 100 μ L of an aqueous solution of phosphoric acid (3.8%).[\[2\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge for 5 minutes at 8000 rpm and 20°C.[\[2\]](#)
- Transfer the organic phase to a clean test tube and evaporate to dryness under a stream of nitrogen at 50°C.[\[2\]](#)
- Reconstitute the residue in 100 μ L of a methanol and water mixture.
- Inject 20 μ L of the reconstituted solution into the HPLC system.[\[1\]](#)



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Caption: Plasma sample preparation workflow.

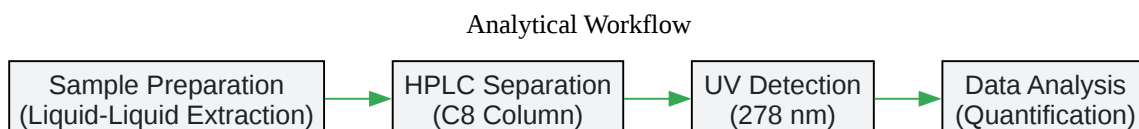
Method Validation Summary

The analytical method was validated according to international guidelines.[1]

Validation Parameter	Result
Selectivity	No significant interference was observed at the retention times of 8-bromotheophylline and the internal standard in blank plasma samples.[1]
Linearity	The calibration curve was linear over the concentration range of 20-800 ng/mL with a correlation coefficient (r^2) > 0.99.[2]
Limit of Quantification (LLOQ)	20 ng/mL[2]
Accuracy and Precision	Intra- and inter-day accuracy and precision were within acceptable limits (details not specified in the provided search results).
Recovery	The extraction recovery of 8-bromotheophylline from plasma was consistent and reproducible (specific percentages not provided in the search results).

Results

Representative chromatograms of a blank plasma sample and a plasma sample spiked with 8-**bromotheophylline** and the internal standard are shown in the source literature, demonstrating good separation and peak shape.[1] The retention times for 8-**bromotheophylline** and the internal standard (caffeine) were approximately 4.5 and 3.5 minutes, respectively, under the described chromatographic conditions.



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Caption: Overall analytical workflow.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the quantification of 8-**bromotheophylline** in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for a relatively short run time, making it suitable for the analysis of a large number of samples in a research or clinical setting.

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References

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